molecular formula C13H14O5S B12680270 Methyl 3,5,6-trimethoxybenzo[b]thiophene-2-carboxylate CAS No. 26759-49-9

Methyl 3,5,6-trimethoxybenzo[b]thiophene-2-carboxylate

Cat. No.: B12680270
CAS No.: 26759-49-9
M. Wt: 282.31 g/mol
InChI Key: ODZIMFDGNPPJMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3,5,6-trimethoxybenzo[b]thiophene-2-carboxylate is a compound belonging to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of three methoxy groups and a carboxylate ester group attached to the benzo[b]thiophene core. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,5,6-trimethoxybenzo[b]thiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the condensation of a suitable thiophene precursor with a methoxy-substituted benzaldehyde, followed by esterification. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize aminothiophene derivatives . The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, is another method to synthesize thiophene derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance reaction rates and yields for thiophene derivatives . Additionally, the use of continuous flow reactors can improve the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5,6-trimethoxybenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of methoxy groups and the carboxylate ester group allows for diverse reactivity.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the ester group to the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, facilitated by the electron-donating methoxy groups. Common reagents include halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the thiophene ring.

Mechanism of Action

The mechanism of action of methyl 3,5,6-trimethoxybenzo[b]thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The methoxy groups and the carboxylate ester group can influence its binding affinity and specificity. The compound may modulate signaling pathways, inhibit enzyme activity, or alter membrane properties, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,5,6-trimethoxybenzo[b]thiophene-2-carboxylate is unique due to the presence of three methoxy groups and a carboxylate ester group, which confer distinct chemical and biological properties

Properties

CAS No.

26759-49-9

Molecular Formula

C13H14O5S

Molecular Weight

282.31 g/mol

IUPAC Name

methyl 3,5,6-trimethoxy-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C13H14O5S/c1-15-8-5-7-10(6-9(8)16-2)19-12(11(7)17-3)13(14)18-4/h5-6H,1-4H3

InChI Key

ODZIMFDGNPPJMZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(S2)C(=O)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.